2-ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
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Overview
Description
2-Ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is an organic compound with the molecular formula C14H19NO3. This compound is characterized by the presence of an ethoxy group, a tetrahydrofuran ring, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide typically involves the reaction of 2-ethoxybenzoic acid with 1-(tetrahydrofuran-2-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic applications, including anti-inflammatory and analgesic properties, is ongoing.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
2-Ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide can be compared with other benzamide derivatives, such as:
4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure but with a different substitution pattern on the benzamide moiety.
3,4-Dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Contains additional methoxy groups, which may alter its chemical and biological properties.
4-Methoxy-N-(2,2,2-trichloro-1-(tetrahydro-2-furanylmethyl)amino)ethyl)benzamide: Features a trichloro substitution, potentially affecting its reactivity and applications.
Properties
IUPAC Name |
2-ethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-18-14-8-5-4-7-12(14)15(17)16-11(2)13-9-6-10-19-13/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWKRJDGAFDWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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